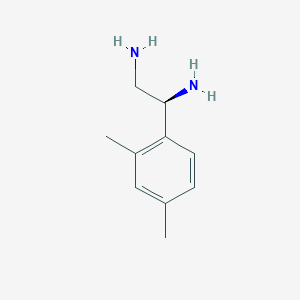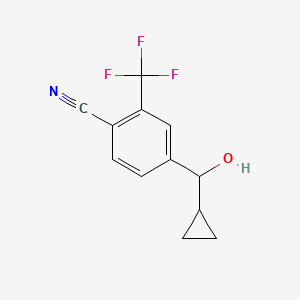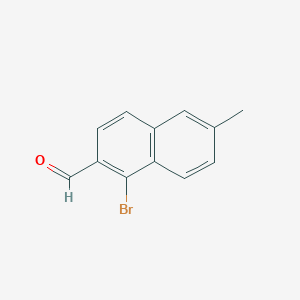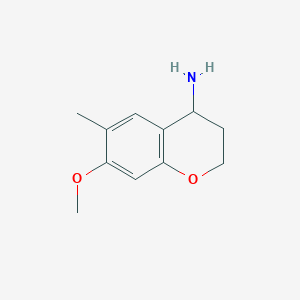
(1S)-1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine: is an organic compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, attached to an ethane-1,2-diamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the 2-chloro-4-fluorophenyl precursor.
Reaction with Ethane-1,2-diamine: The precursor is then reacted with ethane-1,2-diamine under controlled conditions to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and fluoro positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of corresponding amine oxides or nitroso compounds.
Reduction: Formation of amines or partially reduced intermediates.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine:
- Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism by which (1S)-1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The pathways involved often depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
(1S)-1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine: shares similarities with other phenyl-substituted ethane-1,2-diamines.
This compound: can be compared to compounds like 1-(2-Chloro-4-fluorophenyl)ethane-1,2-diol and 1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine derivatives.
Uniqueness:
- The presence of both chloro and fluoro substituents on the phenyl ring imparts unique chemical properties, such as increased reactivity and potential for selective interactions with biological targets.
- The stereochemistry (1S) adds another layer of specificity, influencing the compound’s interactions and efficacy in various applications.
Eigenschaften
Molekularformel |
C8H10ClFN2 |
|---|---|
Molekulargewicht |
188.63 g/mol |
IUPAC-Name |
(1S)-1-(2-chloro-4-fluorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H10ClFN2/c9-7-3-5(10)1-2-6(7)8(12)4-11/h1-3,8H,4,11-12H2/t8-/m1/s1 |
InChI-Schlüssel |
SLFSQUZBFDAMPF-MRVPVSSYSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1F)Cl)[C@@H](CN)N |
Kanonische SMILES |
C1=CC(=C(C=C1F)Cl)C(CN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


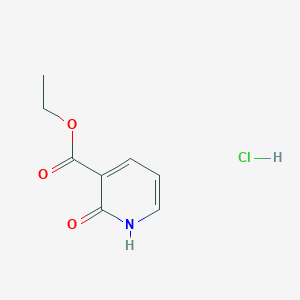
![1',4-Dimethyl-1H,1'H-[2,3'-bipyrrole]-5-carboxylic acid](/img/structure/B13036870.png)
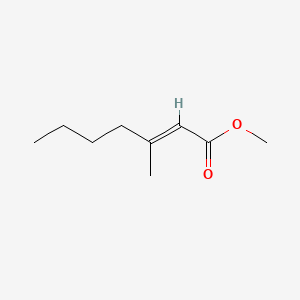
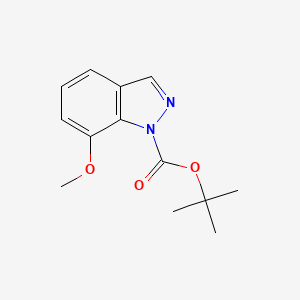
![(1E)-N-[4-[hydroxy-[4-(trifluoromethyl)phenyl]methyl]-3-propan-2-yloxadiazol-3-ium-5-yl]ethanimidate](/img/structure/B13036898.png)
![(3R)-3-Amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13036901.png)
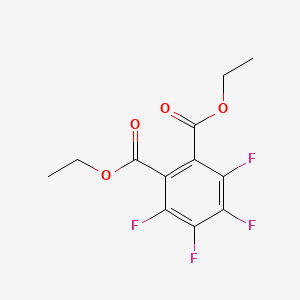
![(3aR,4S,9bS)-8-bromo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13036913.png)
![6-Methyl-5,6-dihydro-8H-imidazo[5,1-C][1,4]oxazine](/img/structure/B13036924.png)
